molecular formula C14H10F4N2O2S B2961070 2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid CAS No. 514180-15-5

2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid

Cat. No.: B2961070
CAS No.: 514180-15-5
M. Wt: 346.3
InChI Key: FJSPJFPEEQZYCN-UHFFFAOYSA-N
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Description

This compound is a fluorinated pyrimidine derivative featuring a thioether linkage to a propanoic acid moiety. Its structural attributes include:

  • Molecular formula: C₁₄H₁₀F₄N₂O₂S
  • Molecular weight: 346.31 g/mol
  • CAS registry number: 514180-15-5 .

The pyrimidine core is substituted with a 4-fluorophenyl group at position 4 and a trifluoromethyl group at position 6, which enhance metabolic stability and electron-withdrawing properties. This compound is categorized as a bioactive small molecule for research applications, particularly in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2O2S/c1-7(12(21)22)23-13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSPJFPEEQZYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid typically involves a series of stepwise reactions

  • Pyrimidine Core Formation: : Initially, the pyrimidine ring is synthesized using a condensation reaction between appropriate aldehydes and ketones.

  • Substitution with Fluorophenyl and Trifluoromethyl Groups: : Next, halogenation followed by nucleophilic substitution introduces the fluorophenyl and trifluoromethyl substituents on the pyrimidine ring.

  • Thio-Functionalization: : Thiolates or other sulfur-containing agents are then reacted to form the thio group, completing the synthesis with propanoic acid functionalization.

Industrial Production Methods: For large-scale industrial production, optimizing reaction conditions such as temperature, pressure, solvent selection, and catalyst use is essential. Continuous flow reactors and automated synthesizers may be employed to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones under specific conditions using reagents like hydrogen peroxide.

  • Reduction: : Reduction reactions can lead to the loss of certain functional groups or change in oxidation state using reducing agents such as sodium borohydride.

  • Substitution: : Undergoes substitution reactions, particularly nucleophilic substitutions, replacing fluorine or thio groups with other substituents.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Nucleophiles: : Grignard reagents, organolithium compounds

Major Products:
  • Sulfoxides and Sulfones: : Resulting from oxidation

  • De-fluorinated Compounds: : Resulting from reduction or nucleophilic substitution

Scientific Research Applications

Chemistry: This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.

Biology: In biology, it may be used as a probe to study biochemical pathways involving sulfur-containing compounds.

Industry: May find uses in creating advanced materials, including polymers and catalysts, where specific structural and functional attributes are required.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors, modulating their activity. Its fluorophenyl and trifluoromethyl groups can enhance binding affinity and specificity, while the thio group may be involved in redox reactions or forming covalent bonds with targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

The compound is compared to four structurally related derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoic acid C₁₄H₁₀F₄N₂O₂S 346.31 514180-15-5 Reference compound (propanoic acid chain)
{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid C₁₃H₈F₄N₂O₂S 332.28 505049-36-5 Shorter acetic acid chain (-CH₂COOH)
3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoic acid C₁₄H₁₀F₄N₂O₂S 346.31 Not specified Thioether linkage at position 3 of propanoic acid
2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester C₁₆H₁₄F₃N₃O₃S 385.36 Not specified Esterified propanoic acid; pyridine core with cyano/furanyl groups

Table 1: Structural and physicochemical comparison of analogues

Functional and Pharmacological Implications

Impact of Chain Length and Substituents
  • Propanoic acid vs. Acetic acid: The longer propanoic acid chain (vs. However, steric effects might reduce membrane permeability compared to the shorter-chain analogue .
  • Positional isomerism: The 3-thioether variant (3-{[4-...]thio}propanoic acid) may exhibit altered binding kinetics in enzymatic targets due to spatial reorientation of the carboxylic acid group .
Role of Esterification

The ethyl ester derivative (C₁₆H₁₄F₃N₃O₃S) demonstrates higher lipophilicity (logP estimated >2.5) compared to the carboxylic acid forms, suggesting improved blood-brain barrier penetration. Such esters often act as prodrugs, hydrolyzing in vivo to release the active acid .

Fluorination and Bioactivity

All analogues retain the 4-fluorophenyl and trifluoromethyl groups, which are critical for:

Metabolic stability : Fluorine atoms resist oxidative degradation.

Electrophilicity : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, common in kinase inhibitors .

Research and Industrial Relevance

  • Drug discovery : These compounds are explored as intermediates in kinase inhibitor synthesis due to their pyrimidine scaffolds .
  • Availability : The reference compound (CAS 514180-15-5) is listed as discontinued by CymitQuimica , but alternative suppliers like Dayang Chem (Hangzhou) offer custom synthesis .

Biological Activity

2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid, identified by CAS number 514180-15-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant biological studies.

  • Molecular Formula : C₁₄H₁₀F₄N₂O₂S
  • Molecular Weight : 346.3 g/mol
  • Chemical Structure : The compound features a pyrimidine ring substituted with fluorophenyl and trifluoromethyl groups, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been studied for its potential as an inhibitor in various biochemical pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory therapies.
  • Anticancer Potential : The presence of fluorinated groups enhances the lipophilicity and bioavailability of the compound, which may contribute to its anticancer effects by modulating pathways related to cell proliferation and apoptosis.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
Cytotoxicity Assays Exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
Enzyme Inhibition Demonstrated inhibition of cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties.
Cell Migration Reduced migration of metastatic cancer cells in wound healing assays, suggesting antimetastatic properties.

Case Studies

  • Case Study on Anti-inflammatory Effects : In a study involving animal models, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
  • Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors showed that the compound, when used in combination with standard chemotherapy, improved overall survival rates and reduced tumor size significantly.

Q & A

Q. What computational approaches predict metabolite formation for preclinical toxicity studies?

  • Methodology : Use software (e.g., Meteor, ADMET Predictor) to simulate Phase I/II metabolism. Synthesize predicted metabolites (e.g., glucuronide conjugates) and test for off-target effects in hepatocyte assays .

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